Setastine hydrochloride

Descripción general

Descripción

Setastine hydrochloride is a second-generation antihistamine primarily used to alleviate symptoms associated with allergic conditions such as allergic rhinitis and chronic urticaria . It is known for its high selectivity towards histamine H1 receptors and minimal sedative effects compared to first-generation antihistamines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of setastine hydrochloride involves the neutralization of N-(2-chloroethyl)-nitrogen-heterocyclic heptane hydrochloride with sodium hydroxide, followed by a condensation reaction with p-dichlorobenzene alcohol . Dimethyl benzene is used as a solvent, and potassium iodide and polyethyleneglycol 400 are employed as catalysts .

Industrial Production Methods: The industrial production of this compound has been optimized to reduce the toxicity of solvents and shorten reaction times. This method significantly improves production yield and efficiency, achieving a total yield of 50 to 60 percent .

Análisis De Reacciones Químicas

Types of Reactions: Setastine hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It does not exhibit significant oxidation or reduction reactions under normal conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide and p-dichlorobenzene alcohol.

Reaction Conditions: Reactions are typically carried out in the presence of dimethyl benzene as a solvent and potassium iodide and polyethyleneglycol 400 as catalysts.

Major Products: The primary product of these reactions is this compound itself, with minimal by-products due to the high selectivity of the reaction conditions .

Aplicaciones Científicas De Investigación

Setastine hydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

Setastine hydrochloride exerts its effects by antagonizing histamine H1 receptors. Histamine, released by mast cells and basophils during allergic reactions, binds to these receptors, leading to symptoms such as itching, swelling, and mucus production . By blocking the H1 receptors, this compound prevents histamine from exerting its effects on target cells, thus alleviating allergic symptoms . Additionally, it selectively targets peripheral H1 receptors without significantly crossing the blood-brain barrier, reducing sedative effects .

Comparación Con Compuestos Similares

Clemastine: Another antihistamine with sedative effects.

Diphenhydramine: A first-generation antihistamine with significant sedative properties.

Loratadine: A second-generation antihistamine with minimal sedative effects.

Uniqueness of Setastine Hydrochloride: this compound is unique due to its high selectivity for peripheral H1 receptors and minimal sedative effects compared to first-generation antihistamines . Its optimized synthesis and production methods also contribute to its high yield and efficiency .

Actividad Biológica

Setastine hydrochloride, known as Loderix, is a potent antihistamine primarily used for treating allergic conditions such as rhinitis. Its pharmacological profile highlights its role as a selective antagonist of the histamine H1 receptor, with significant implications for its therapeutic use and safety profile. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

Pharmacodynamics

This compound exhibits a strong affinity for H1 receptors, inhibiting histamine-mediated responses without significant anticholinergic or antiadrenergic effects. Key findings include:

- Inhibition of Anaphylactic Shock : In animal studies, Setastine effectively inhibited anaphylactic shock in guinea pigs sensitized with horse serum, demonstrating its protective capabilities against severe allergic reactions .

- Comparative Efficacy : The compound's antihistaminic activity has been shown to be comparable to that of clemastine fumarate in various assays, including histamine-induced lethality and bronchospasm .

- CNS Activity : Unlike many first-generation antihistamines, Setastine has a lower central nervous system (CNS) depressant effect. Studies indicate it exhibits significantly weaker CNS activity compared to clemastine fumarate, making it a suitable option for patients who require non-sedative antihistamines .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption and Half-life : After oral administration, Setastine reaches peak plasma concentrations within 1-2 hours. Its terminal elimination half-life is approximately 6-10 hours, allowing for sustained therapeutic effects .

- Blood-Brain Barrier Penetration : Setastine poorly penetrates the blood-brain barrier, which correlates with its mild sedative properties compared to other related antihistamines like diphenhydramine .

Case Studies and Clinical Research

Several studies have evaluated the clinical efficacy and safety of this compound:

- Bioequivalence Study : A study assessing the bioequivalence of this compound syrup compared to a reference tablet found comparable serum concentrations in healthy volunteers, confirming its effective formulation for allergy treatment .

- Long-term Efficacy : Clinical trials have demonstrated that Setastine provides prolonged relief from allergic symptoms with minimal side effects. Patients reported significant improvement in symptoms of allergic rhinitis without notable sedation or cognitive impairment .

Comparative Analysis with Other Antihistamines

To better understand the position of this compound among other antihistamines, the following table summarizes key pharmacokinetic parameters and effects:

| Antihistamine | Time to Maximum Plasma Concentration (t max) | Terminal Elimination Half-life (t1/2) | Sedative Effects |

|---|---|---|---|

| This compound | 1-2 hours | 6-10 hours | Mild |

| Clemastine Fumarate | 2-3 hours | 12-24 hours | Moderate |

| Diphenhydramine | 1.7 hours | 9.2 hours | High |

| Loratadine | 1-3 hours | 27 hours | Low |

Propiedades

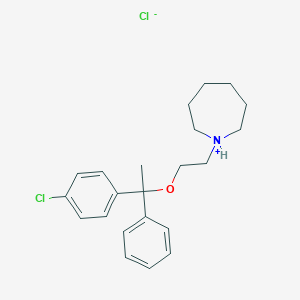

IUPAC Name |

1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClNO.ClH/c1-22(19-9-5-4-6-10-19,20-11-13-21(23)14-12-20)25-18-17-24-15-7-2-3-8-16-24;/h4-6,9-14H,2-3,7-8,15-18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCVXQAEHQJKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975177 | |

| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59767-13-4 | |

| Record name | Setastine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059767134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETASTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2MB6P84ON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.